molecular formula C17H19N3O2S B2777855 (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 1296890-27-1

(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

カタログ番号: B2777855
CAS番号: 1296890-27-1
分子量: 329.42
InChIキー: WXBCANLRHCRYBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone" features a hybrid structure combining a piperidine ring modified with a propargyloxy methyl group and a pyrazole moiety substituted with a thiophene ring. The propargyloxy group may confer unique electronic or steric properties, influencing solubility, metabolic stability, or target binding compared to related analogs.

特性

IUPAC Name

[4-(prop-2-ynoxymethyl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-9-22-12-13-5-7-20(8-6-13)17(21)15-11-14(18-19-15)16-4-3-10-23-16/h1,3-4,10-11,13H,5-9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBCANLRHCRYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone , identified by CAS number 1296890-27-1, is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3OC_{17}H_{19}N_{3}O, with a molecular weight of 329.4 g/mol. The structure features a piperidine ring substituted with a propynyl ether and a pyrazole moiety, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : The presence of the pyrazole ring is associated with various anticancer properties. Pyrazole derivatives have been shown to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving the inhibition of key oncogenic pathways such as Ras signaling and Na+/K+-ATPase activity .
  • Anti-inflammatory Effects : Many pyrazole derivatives display anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and mechanisms:

In Vitro Studies

A study on related pyrazole compounds demonstrated significant growth inhibition in cancer cell lines, including glioma cells. The compounds showed enhanced activity compared to standard treatments, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
  • Piperidine Modifications : Alterations in the piperidine ring can significantly impact pharmacokinetics and receptor binding affinity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antitumor4-Bromo-2-(piperidin-1-yl)thiazolInhibits Na+/K+-ATPase; reduces cell growth
Anti-inflammatoryVarious pyrazolesCOX inhibition; reduced inflammatory markers
AntimicrobialChalcone derivativesEffective against multidrug-resistant bacteria

Case Studies

  • Case Study on Anticancer Activity :
    A compound similar to the target was tested in vitro against glioma cells, showing an IC50 value significantly lower than that of standard chemotherapeutics. This suggests that modifications to the piperidine and pyrazole components may enhance anticancer efficacy.
  • Case Study on Anti-inflammatory Potential :
    Another study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes in vitro, revealing that certain substitutions led to IC50 values comparable to established anti-inflammatory drugs like indomethacin .

科学的研究の応用

Chemistry

In synthetic organic chemistry, (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in the development of new materials and chemical processes, particularly in the creation of functionalized polymers and catalysts.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related pyrazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results comparable to standard antibiotics .
  • Anticancer Activity : The compound's structure suggests potential interactions with cancer-related molecular targets. Preliminary studies indicate that similar compounds may inhibit oncogenic pathways, providing a basis for further investigation into their use as anticancer agents .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various diseases:

  • Neurological Disorders : The piperidine moiety is known for its neuroactive properties, making it a candidate for research into treatments for disorders such as anxiety and depression.
  • Inflammatory Diseases : Pyrazole derivatives have shown anti-inflammatory effects in vitro, suggesting that this compound could be developed into an anti-inflammatory drug .

類似化合物との比較

Key Observations :

  • Heterocyclic Core : The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) contrasts with piperazine derivatives (two nitrogen atoms), which may alter hydrogen-bonding capacity or basicity .
  • Thiophene in the target compound and Compound 21 may improve lipophilicity versus benzothiazole analogs .
  • Linker Diversity: The methanone linker in the target compound provides rigidity, whereas butanone chains (e.g., in ) offer flexibility, which could influence binding pocket accommodation.

Physicochemical and Bioactivity Comparisons

Hypothetical properties based on structural analogs:

Property Target Compound Compound 21 Benzothiazole Analog
LogP ~3.2 (moderate lipophilicity) ~3.5 (CF3 group increases LogP) ~2.8 (polar benzothiazole)
Solubility (μg/mL) ~20 (propargyl may reduce solubility) ~15 (CF3 reduces solubility) ~50 (allyl improves solubility)
Metabolic Stability High (propargyl resists oxidation) Moderate (CF3 stabilizes) Low (allyl susceptible to CYP)

Bioactivity Trends :

  • Thiophene-containing compounds (target, Compound 21) are associated with kinase inhibition or anti-inflammatory activity due to aromatic π-π interactions .
  • Pyrazole-thiophene hybrids (target) may show improved selectivity over benzothiazole analogs, as seen in studies where thiophene’s smaller size reduces off-target binding .

Research Implications and Gaps

While structural analogs provide insights, specific data on the target compound’s bioactivity, toxicity, and pharmacokinetics remain unavailable. Future studies should prioritize:

Experimental determination of LogP, solubility, and metabolic stability.

In vitro assays comparing target binding affinity with Compound 21 and benzothiazole analogs.

Crystallographic studies (e.g., using SHELX ) to resolve interactions with biological targets.

Q & A

Q. What are the typical synthetic routes for preparing (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone?

Methodological Answer: The synthesis involves multi-step reactions:

Piperidine Functionalization : Introduce the propargyloxymethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or TBTU ().

Pyrazole-Thiophene Coupling : React 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with the functionalized piperidine using coupling reagents (e.g., HOBt, TBTU) in DMF or THF at 0–25°C ().

Methanone Formation : Employ Friedel-Crafts acylation or carbonylative cross-coupling to link the piperidine and pyrazole-thiophene moieties ().
Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) ().

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and propargyloxy groups. For example, thiophene protons resonate at δ 6.8–7.5 ppm ().
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₂O₂S: 340.12) and detects fragmentation patterns ().
  • HPLC : Assess purity (>95% by reverse-phase C18 column, MeOH/H₂O mobile phase) ().

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolves ambiguity in pyrazole-thiophene orientation (e.g., dihedral angles between rings) ().
  • Dynamic NMR : Detects rotational barriers in the methanone linker at variable temperatures (e.g., coalescence temperature analysis) ().
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate tautomeric forms ().

Q. What strategies mitigate instability of the propargyloxy group during synthesis?

Methodological Answer:

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed hydrolysis ().
  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize side reactions ().
  • Protecting Groups : Temporarily mask the alkyne with TMS (trimethylsilyl) groups, removed post-synthesis via fluoride ions ().

Q. How can retrosynthetic analysis simplify the design of novel analogs?

Methodological Answer:

  • Disconnections : Break the molecule into (a) 4-(propargyloxymethyl)piperidine and (b) 3-(thiophen-2-yl)pyrazole-5-carbonyl fragments ().
  • Modular Synthesis : Replace the thiophene with other heterocycles (e.g., furan, ) or vary the piperidine substituents (e.g., ethoxy vs. methoxy, ).

Q. How do structural variations impact biological activity?

Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Evidence
Thiophene → FuranReduced antimicrobial activity
Propargyloxy → EthoxyImproved metabolic stability
Piperidine N-substitutionEnhanced binding to kinase targets

Methodology : Test analogs in enzyme inhibition assays (e.g., kinase panels) and ADMET profiling (e.g., microsomal stability) ().

Q. What computational tools predict the compound’s drug-likeness?

Methodological Answer:

  • Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), H-bond donors/acceptors ().
  • SwissADME : Predict bioavailability, BBB permeability, and CYP450 interactions ().
  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase, PDB: 1M17) using AutoDock Vina ().

Q. How to address low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Sonogashira couplings ().
  • Solvent Optimization : Use DMF for polar intermediates or toluene for hydrophobic systems ().
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 100°C ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。